Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-3-octadecylurea (CAS 4128-42-1): Physicochemical Properties, Supramolecular Assembly, and Biological Applications
Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-3-octadecylurea (CAS 4128-42-1): Physicochemical Properties, Supramolecular Assembly, and Biological Applications
Executive Summary
1-(4-Methoxyphenyl)-3-octadecylurea (CAS 4128-42-1), also known as 1-(p-anisyl)-3-octadecylurea, is a highly specialized amphiphilic molecule. Sourced primarily through rare chemical libraries such as the Sigma-Aldrich CPR (Chemical Products for Research) collection[1], this compound is characterized by a tripartite structural motif: an electron-rich aromatic headgroup, a rigid hydrogen-bonding urea core, and a highly lipophilic 18-carbon aliphatic tail.
This guide provides an in-depth mechanistic analysis of how this specific structural triad dictates the compound's behavior across two distinct but overlapping domains: supramolecular organogelation (materials science) and lipid-membrane/enzyme modulation (pharmacology). By understanding the causality behind its physicochemical properties, researchers can effectively deploy this molecule as a low-molecular-weight gelator (LMWG) or as a lipophilic probe for membrane-bound enzymes.
PART I: Physicochemical Profiling & Structural Causality
To rationally apply CAS 4128-42-1 in any experimental workflow, one must first deconstruct its physical properties. The molecule's behavior is entirely governed by the thermodynamic tug-of-war between its polar urea core and its massive hydrophobic tail.
Quantitative Data Summary
| Property | Value / Descriptor | Mechanistic Significance |
| IUPAC Name | 1-(4-Methoxyphenyl)-3-octadecylurea | Defines the tripartite amphiphilic structure. |
| CAS Number | 4128-42-1 | Unique identifier for literature and procurement[1]. |
| Chemical Formula | C₂₆H₄₆N₂O₂ | Indicates high carbon-to-heteroatom ratio, driving lipophilicity. |
| Molecular Weight | 418.67 g/mol | Falls within the upper limits of traditional small-molecule drug space[1]. |
| H-Bond Donors | 2 (Urea -NH groups) | Critical for |
| H-Bond Acceptors | 2 (Urea C=O, Methoxy -O-) | Facilitates directional intermolecular interactions. |
| Estimated LogP | > 6.5 (Highly Lipophilic) | Dictates near-total insolubility in water; requires carrier proteins (e.g., BSA) or lipid vehicles for biological assays. |
Structural Causality
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The Urea Pharmacophore: The -NH-CO-NH- linkage is not a passive bridge. It is a rigid, planar moiety that acts as a bidentate hydrogen bond donor and acceptor. In non-polar solvents, this core drives one-dimensional self-assembly[2]. In biological systems, it acts as a transition-state mimic for hydrolase enzymes[3].
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The Octadecyl Chain: The 18-carbon tail provides overwhelming van der Waals forces. It acts as the thermodynamic driver for micellization in aqueous environments and chain-entanglement in organic solvents[4].
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The p-Anisyl Group: The methoxy-substituted benzene ring is electron-rich. It participates in
stacking during supramolecular assembly and modulates the pKa of the adjacent urea nitrogen, tuning its hydrogen-bonding strength.
PART II: Supramolecular Assembly & Organogelation
Urea derivatives with long alkyl chains are classical Low Molecular Weight Gelators (LMWGs)[4]. CAS 4128-42-1 is uniquely suited for solidifying organic solvents (organogelation) because the directional hydrogen bonding of the urea core forms 1D fibrils, while the octadecyl chains interlock via van der Waals forces to create a 3D solvent-trapping matrix.
Protocol 1: Standardized Sol-Gel Transition and Rheological Validation
Expert Insight: The standard "vial inversion test" is prone to false positives from highly viscous solutions. To establish true trustworthiness, macroscopic inversion must be coupled with oscillatory rheology to prove the material is a viscoelastic solid.
Step-by-Step Methodology:
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Sample Preparation: Weigh 5.0 mg of CAS 4128-42-1 into a 2 mL glass dram vial.
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Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, silicone oil, or toluene) to achieve a 0.5% w/v concentration.
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Thermal Solubilization (Sol Phase): Seal the vial and heat using a thermomixer at 85°C at 500 RPM until the mixture transitions into a completely clear, isotropic solution. Causality: Heat disrupts the intermolecular urea hydrogen bonds and melts the alkyl chain packing.
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Controlled Cooling (Gel Phase): Remove the vial and allow it to cool undisturbed at 25°C for 2 hours.
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Macroscopic Validation: Invert the vial. If the solvent does not flow under gravity, a putative gel has formed.
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Rheological Validation (Self-Validating Step): Transfer a 200
L aliquot of the gel to a rheometer equipped with a 20 mm parallel plate geometry. Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain of 0.1% (within the linear viscoelastic region). -
Data Interpretation: The assembly is validated as a true supramolecular gel only if the Storage Modulus (G') is strictly greater than the Loss Modulus (G'') across the entire frequency range by at least one order of magnitude.
PART III: Biological Target Modulation (sEH and Membranes)
Beyond materials science, amphiphilic ureas are potent biological modulators. The urea group is a well-documented transition-state mimic for Soluble Epoxide Hydrolase (sEH), an enzyme that regulates inflammation by hydrolyzing epoxyeicosatrienoic acids (EETs)[3]. Furthermore, the octadecyl chain allows the molecule to anchor deeply into phospholipid bilayers, giving it potential as a membrane-active antimicrobial or lipid raft modulator[5].
Protocol 2: In Vitro sEH Fluorometric Inhibition Assay
Expert Insight: When screening highly lipophilic ureas (LogP > 6) like CAS 4128-42-1, false negatives frequently occur due to compound precipitation or micelle formation in aqueous buffers. The addition of a carrier protein is non-negotiable.
Step-by-Step Methodology:
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Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0). Crucial Step: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA acts as a hydrophobic sink, preventing the octadecyl chain from aggregating, thereby keeping the urea pharmacophore bioavailable.
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Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final concentration of 1 nM.
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Compound Titration: Prepare a 10 mM stock of CAS 4128-42-1 in 100% DMSO. Perform a 10-point 3-fold serial dilution. Add 1
L of these dilutions to 90 L of the enzyme solution in a black 96-well microplate. Incubate at 30°C for 15 minutes. -
Substrate Addition: Initiate the reaction by adding 10
L of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 M. -
Kinetic Readout: Immediately monitor the fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes at 30°C.
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Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot normalized velocity against log[Inhibitor] to determine the IC₅₀ value.
Mandatory Visualization: Mechanistic Pathway Diagram
The following diagram illustrates the divergent mechanistic pathways of CAS 4128-42-1, dictated entirely by its structural partitioning.
Caption: Mechanistic pathways of 1-(4-Methoxyphenyl)-3-octadecylurea driven by its tripartite structure.
PART IV: Mandatory Analytical Validation (QC)
Because CAS 4128-42-1 is often supplied to early discovery researchers as part of a rare chemical collection (e.g., AldrichCPR), vendors explicitly state that analytical data is not collected, and the buyer assumes responsibility for confirming identity and purity[1].
Self-Validating QC Workflow:
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Fourier-Transform Infrared Spectroscopy (FTIR): Essential for confirming the urea linkage. Look for the characteristic strong carbonyl (C=O) stretch (Amide I band) at ~1630–1650 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹. A shift to lower wavenumbers in the solid state confirms extensive intermolecular hydrogen bonding.
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¹H Nuclear Magnetic Resonance (NMR) (400 MHz, CDCl₃ or DMSO-d₆):
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Anisyl Head: Expect a sharp singlet at ~3.8 ppm integrating to 3H (methoxy group) and aromatic doublets at ~6.8 and ~7.2 ppm.
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Urea Core: Two broad singlets for the -NH protons (chemical shift highly dependent on solvent and concentration due to H-bonding).
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Octadecyl Tail: A massive multiplet at ~1.25 ppm integrating to 30+ protons (the bulk aliphatic chain) and a terminal methyl triplet at ~0.88 ppm.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the extreme lipophilicity, use a C18 or C8 column with a steep gradient of Acetonitrile/Isopropanol. Expect an [M+H]⁺ peak at m/z 419.6 in positive electrospray ionization (ESI+) mode.
References
- 1-(P-ANISYL)
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products National Center for Biotechnology Inform
- Design of Oligourea-Based Foldamers with Antibacterial and Antifungal Activities National Center for Biotechnology Inform
- US9109150B2 - Fast recovery of thixotropy by organogels with low molecular weight gelators Google P
- Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials Chemical Reviews - ACS Public
Sources
- 1. 1-(P-ANISYL)-3-OCTADECYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9109150B2 - Fast recovery of thixotropy by organogels with low molecular weight gelators - Google Patents [patents.google.com]
- 5. Design of Oligourea-Based Foldamers with Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
